

## Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rizavasertib**, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. With a high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), **Rizavasertib** has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Rizavasertib**, establishing its potential as a valuable tool for cancer research and therapeutic development.

## **Chemical Structure and Properties**

**Rizavasertib** is a derivative of indazole-pyridine compounds.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine	[2]
Synonyms	A-443654	[2]
CAS Number	552325-16-3	[3]
Molecular Formula	C24H23N5O	[3]
Molecular Weight	397.47 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL), Ethanol (79 mg/mL); Insoluble in water.	[1][3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years.	[3]

### **Mechanism of Action**

**Rizavasertib** functions as a potent inhibitor of the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism.

## **Targeting the PI3K/Akt Signaling Pathway**

The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers. **Rizavasertib** competitively binds to the ATP-binding site of Akt, preventing its phosphorylation and activation. This inhibition is effective against all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[1][4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4",



fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; **Rizavasertib** [label="**Rizavasertib**", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=oval,

style=rounded, fillcolor="#34A853", fontcolor="#FFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruitment & Activation"]; PDK1 -> Akt [label="Phosphorylation"]; Rizavasertib -> Akt [arrowhead=tee, color="#EA4335", label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; } Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Rizavasertib.

#### **Downstream Effects**

By inhibiting Akt, **Rizavasertib** prevents the phosphorylation of numerous downstream substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where **Rizavasertib** has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent manner.[3] This disruption of downstream signaling leads to the induction of apoptosis and inhibition of cell proliferation.

# Biological Activity In Vitro Studies

**Rizavasertib** has demonstrated potent activity in various in vitro assays.

Parameter	Value	Cell Lines	Reference
Ki (Akt1)	160 pM	-	[3]
EC <sub>50</sub> (Proliferation)	0.1 μΜ	MiaPaCa-2	[3]
EC50 (Apoptosis)	0.63 μΜ	Chronic lymphocytic leukemia cells	[5]

**Rizavasertib** exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).[3] It induces morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to decrease Bcl-2 protein levels, a key regulator of apoptosis.[3]



#### In Vivo Studies

Preclinical studies in animal models have confirmed the anti-tumor efficacy of Rizavasertib.

Animal Model	Dosage	Effect	Reference
3T3-Akt1 flank tumor	7.5 mg/kg/day, s.c.	Inhibition of tumor growth	[3]
3T3-Akt1 flank tumor	50 mg/kg, s.c.	Induction of apoptosis	[3]
MiaPaCa-2 xenograft	30 mg/kg, s.c.	Increased levels of phosphorylated Akt1	[3]

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of **Rizavasertib** on cell proliferation.

// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with **Rizavasertib**\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for desired period", fillcolor="#F1F3F4", fontcolor="#202124"]; Add\_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate EC50", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> Add\_MTT; Add\_MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical MTT-based cell viability assay.

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Rizavasertib and a vehicle control (e.g., DMSO).



- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC<sub>50</sub> value.

## **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay is used to quantify apoptosis induced by **Rizavasertib**.

#### Procedure:

- Seed cells and treat with **Rizavasertib** or vehicle control for the desired time.
- Harvest both adherent and floating cells and wash with PBS.
- Resuspend the cells in Annexin V binding buffer.[7]
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

### In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Rizavasertib** in a mouse model.

// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor\_Growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice



into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer **Rizavasertib** or vehicle\n(e.g., s.c., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFF"]; Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inject -> Tumor\_Growth; Tumor\_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo tumor xenograft study.

#### Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
- Allow the tumors to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer Rizavasertib via the desired route (e.g., subcutaneous injection) at a specified dose and schedule.
- Measure tumor dimensions and mouse body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt levels).

### Conclusion

**Rizavasertib** is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and efficacy make it a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Further studies are warranted to explore its full therapeutic potential.

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